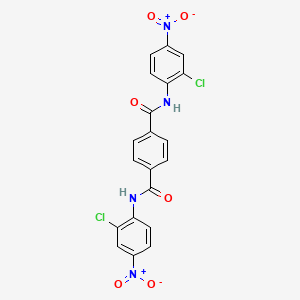
N,N'-Bis-(2-chloro-4-nitro-phenyl)-terephthalamide
Cat. No. B8805144
M. Wt: 475.2 g/mol
InChI Key: ASJLYJVHWHXKHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
USRE030352
Procedure details


In a 1 l. three-neck round bottom flask provided with a stirrer, nitrogen inlet and drying tube, a solution of 52.56 g. (0.3 mole) 4-nitro-2-chloroaniline (recrystallized from water) in 250 ml. of distilled hexamethylphosphoramide is prepared. The solution is cooled with an ice bath, and 30.45 g. (0.15 mole) terephthaloyl chloride is added in small portions over a period of 11/2 hours. After the addition is completed, the ice-bath is removed. A precipitate forms in four hours and the resulting suspension is stirred for 20 hours. After this period 1 l, of water is added to precipitate the product. The pale yellow powder is filtered, and washed two times with hot water in a blender. After being dried at 80° C. in a vacuum oven, 68.2 g. (95 percent of theoretical) of product is obtained; m.p. 339° C. (determined by Differential Thermal Analysis).


[Compound]
Name
11
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[C:6]([Cl:11])[CH:5]=1)([O-:3])=[O:2].[C:12](Cl)(=[O:22])[C:13]1[CH:21]=[CH:20][C:16]([C:17](Cl)=[O:18])=[CH:15][CH:14]=1>CN(C)P(N(C)C)(N(C)C)=O>[N+:1]([C:4]1[CH:10]=[CH:9][C:7]([NH:8][C:12](=[O:22])[C:13]2[CH:21]=[CH:20][C:16]([C:17]([NH:8][C:7]3[CH:9]=[CH:10][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][C:6]=3[Cl:11])=[O:18])=[CH:15][CH:14]=2)=[C:6]([Cl:11])[CH:5]=1)([O-:3])=[O:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.3 mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC(=C(N)C=C1)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0.15 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl
|
[Compound]
|
Name
|
11
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(P(=O)(N(C)C)N(C)C)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting suspension is stirred for 20 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
three-neck round bottom flask provided with a stirrer, nitrogen inlet
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
drying tube
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution is cooled with an ice bath
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the ice-bath is removed
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After this period 1 l
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
of water is added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to precipitate the product
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The pale yellow powder is filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed two times with hot water in a blender
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After being dried at 80° C. in a vacuum oven, 68.2 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(95 percent of theoretical) of product is obtained
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
[N+](=O)([O-])C1=CC(=C(C=C1)NC(C1=CC=C(C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C=C1)=O)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
